molecular formula C9H14N4 B1424504 N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine CAS No. 1333880-80-0

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No. B1424504
CAS RN: 1333880-80-0
M. Wt: 178.23 g/mol
InChI Key: LBHRMKQRUZNCFD-UHFFFAOYSA-N
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Description

“N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine” is a chemical compound with the CAS Number: 2126162-01-2 . It is also known as N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H14N4.2ClH/c1-2-11-9-5-7-6-10-4-3-8 (7)12-13-9;;/h5,10H,2-4,6H2,1H3, (H,11,13);2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 251.16 . It is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis Techniques : One paper describes the synthesis of pyrido[4,3-c]pyridazin-5(6H)-one, a related compound, which can be prepared from ethyl 3-methyl-4-pyridazinecarboxylate using an enamination/ring closure sequence. This method showcases a novel approach to the pyrido[4,3-c]pyridazine ring, relevant to the synthesis of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (Vors, 1991).

  • Catalysed Microwave Assisted Synthesis : Another study demonstrates the Cu(OTf)2 catalysed microwave assisted synthesis of novel 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones, providing an efficient route to access this unexplored scaffold for medicinal chemistry (Muylaert et al., 2014).

  • Anticancer Potential : A study on the synthesis of potential anticancer agents involved derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, indicating the potential application of these compounds in cancer research (Temple et al., 1983).

  • Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of new pyrimidine derivatives, including pyrido[1,2-f]pyrimidine and pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, highlight the compound's potential in developing new antimicrobial agents (Farag et al., 2008).

  • Molluscicidal Activity : A study on the synthesis of pyrido[3,2‐c]pyridazine and pyrido[3,2‐c]pyridazino[2′,3′‐a]quinazoline derivatives and their evaluation as molluscicides shows the potential use of these compounds in pest control (Abdelrazek & Fathy, 2005).

  • Anticonvulsant Activity : A novel series of 6-substituted-pyrido[3,2-d]pyridazine derivatives was synthesized and evaluated for anticonvulsant activities, demonstrating the potential for developing new anticonvulsant drugs (Dong et al., 2012).

  • Amidation of Carboxylic Acids : The compound (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester was used for the efficient and selective amidation of carboxylic acids, indicating its utility in organic synthesis (Kang et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

Future Directions

The future directions of “N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine” could potentially involve further exploration of its role as a Bcl-xL protein inhibitor . This could lead to advancements in the treatment of cancer, autoimmune diseases, or immune system diseases .

properties

IUPAC Name

N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9/h5,10H,2-4,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHRMKQRUZNCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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